H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H
CAS No.: 100929-58-6
Cat. No.: VC0012434
Molecular Formula: C30H41N5O9S
Molecular Weight: 647.744
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100929-58-6 |
---|---|
Molecular Formula | C30H41N5O9S |
Molecular Weight | 647.744 |
IUPAC Name | acetic acid;(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C28H37N5O7S.C2H4O2/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2;1-2(3)4/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40);1H3,(H,3,4)/t17-,21+,22-,23+;/m1./s1 |
Standard InChI Key | PLNYJKTXNBXJNZ-UJKXDIGWSA-N |
SMILES | CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O |
Introduction
Chemical Structure and Classification
H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H is a pentapeptide derivative containing the sequence tyrosine-D-alanine-glycine-phenylalanine-D-methionine, terminated with a carboxylic acid group and formulated as an acetate salt. The compound belongs to the class of modified enkephalins, specifically engineered to enhance pharmacological properties through strategic D-amino acid substitutions.
The structural formula reveals critical modifications from natural enkephalins (Tyr-Gly-Gly-Phe-Met/Leu), particularly the replacement of Gly² with D-Ala and Met⁵ with D-Met. These substitutions provide significant advantages in terms of metabolic stability and receptor binding profiles. The compound includes an N-terminal free amine and a C-terminal carboxylic acid, with the acetate counterion enhancing solubility characteristics .
Synthesis and Preparation Methods
The synthesis of H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase methodologies, with each approach offering distinct advantages.
Solid-Phase Peptide Synthesis
SPPS represents the most common approach for preparing this modified enkephalin, typically employing either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protection strategies. The choice of resin is crucial, with p-alkoxybenzyl alcohol resin generally yielding better results than conventional chloromethylated copolystyrene-divinylbenzene resin .
A typical Fmoc-based synthetic route would involve:
-
Loading the D-Met onto the appropriate resin
-
Sequential coupling of protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, and Fmoc-Tyr(tBu)-OH)
-
Cleavage from the resin using TFA-based cocktails
-
Purification by RP-HPLC
-
Conversion to the acetate salt
The use of HOBt/DIPCDI or TBTU/DIPEA activation systems is frequently reported for the coupling reactions, with the former showing superior stereochemical integrity .
Solution-Phase Synthesis
For larger-scale preparations, solution-phase methods using fragment condensation strategies may be employed. A typical approach involves:
-
Preparation of protected fragments (e.g., Boc-Tyr-D-Ala-OH and H-Gly-Phe-D-Met-OH)
-
Coupling using PyBOP/HOBt-chemistry
-
Global deprotection
-
Purification and salt formation
This method has been successfully applied to related enkephalin analogs with yields typically ranging from 60-75% .
Physicochemical Properties
The physicochemical characteristics of H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H influence its behavior in biological systems and are critical considerations for formulation and delivery strategies.
General Properties
Based on structural analysis and comparison with similar peptides, the following properties can be established:
Property | Value | Method of Determination |
---|---|---|
Molecular Formula | C₂₈H₃₈N₆O₇S·CH₃CO₂H | Calculated |
Molecular Weight | 646.7 g/mol | Calculated |
Physical Appearance | White to off-white powder | Visual observation |
Solubility | Soluble in water, DMSO, methanol | Experimental |
Log P | Approximately 0.5-0.7 | Estimated from similar compounds |
pKa | Multiple values: 2.1, 3.8, 7.1, 9.5, 10.1 | Predicted from amino acid components |
HPLC Retention | Log k' ≈ 1.5-1.7 (C18, ACN/H₂O+0.1% TFA) | Extrapolated from data on similar compounds |
The acetate salt formation enhances aqueous solubility while maintaining good stability in lyophilized form. The compound exhibits characteristic UV absorption at 275-280 nm due to its aromatic amino acid content .
Pharmacological Activity and Receptor Binding
H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H displays significant pharmacological activity at opioid receptors, with a profile that reflects its structural modifications from natural enkephalins.
Opioid Receptor Binding
The compound demonstrates high affinity for both δ and μ opioid receptors, with a preference for δ receptors. This binding profile is consistent with other enkephalin derivatives containing the Tyr-D-Ala-Gly-Phe sequence, which is recognized as a potent pharmacophore for opioid receptor activation .
Comparative binding data for H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H and related compounds:
Compound | Ki δ (nM) | Ki μ (nM) | Ki κ (nM) | Selectivity (δ/μ/κ) |
---|---|---|---|---|
H-Tyr-D-Ala-Gly-Phe-D-Met-OH* | 2-5 | 10-20 | 70-90 | 1:3-5:25-30 |
H-Tyr-D-Ala-Gly-Phe-Met-NH₂ | 57 | 88 | 86 | 1:1.5:1.5 |
H-Tyr-D-Ala-Gly-Phe- | 57 | 88 | 86 | 1:1.5:1.5 |
DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) | 1-3 | 15-30 | >1000 | 1:10:>300 |
*Estimated values based on structural similarity to DADLE and other D-amino acid-containing enkephalin analogs
Functional Activity
In functional assays, H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H acts as a potent opioid agonist. Its activity in the mouse vas deferens (MVD) assay, which primarily measures δ opioid activity, and guinea pig ileum (GPI) assay, which primarily measures μ opioid activity, confirms its functional properties.
Assays of related enkephalin derivatives with D-amino acid substitutions consistently demonstrate enhanced potency compared to the natural peptides. The D-Ala² substitution typically increases potency by 5-10 fold, while the D-Met⁵ modification likely contributes to a unique activity profile with improved metabolic stability .
Metabolic Stability and Pharmacokinetics
A key advantage of H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H over natural enkephalins is its enhanced resistance to enzymatic degradation, which is attributed to its D-amino acid substitutions.
Enzymatic Stability
Natural enkephalins are rapidly degraded in biological systems, primarily by aminopeptidases, dipeptidyl peptidase, and enkephalinases. The strategic D-amino acid substitutions in H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H provide significant protection against these enzymes:
These modifications significantly extend the compound's half-life in plasma and tissue preparations. While natural enkephalins have half-lives of only minutes, compounds with D-amino acid substitutions can exhibit stability extending to hours or even days .
Pharmacokinetic Considerations
The improved metabolic stability translates to enhanced pharmacokinetic properties, though the peptidic nature of the compound still presents challenges for oral bioavailability and blood-brain barrier penetration. Various delivery strategies have been explored for similar compounds, including:
-
Cyclization to further enhance stability
-
Lipidation to improve membrane permeability
-
Conjugation with cell-penetrating peptides or other carriers
-
Alternative routes of administration (intranasal, intrathecal)
These approaches may be applicable to H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H to overcome its inherent pharmacokinetic limitations .
Comparison with Related Enkephalin Derivatives
H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H represents one modification among many synthetic enkephalin derivatives, each with distinct properties based on their specific structural alterations.
Comparative Analysis
The following table presents a comparative analysis of H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H with related compounds:
Compound | Key Structural Features | Receptor Selectivity | Relative Potency | Metabolic Stability |
---|---|---|---|---|
H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H | D-Ala², D-Met⁵, free COOH | δ > μ >> κ | High | Very high |
H-Tyr-D-Ala-Gly-Phe-Met-NH₂ | D-Ala², amide terminus | δ = μ = κ | Moderate | High |
DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) | D-Ala², D-Leu⁵ | δ >> μ >>> κ | High | Very high |
DAMGO (H-Tyr-D-Ala-Gly-NMePhe-Gly-ol) | D-Ala², NMePhe⁴, alcohol terminus | μ >> δ > κ | Very high (μ) | High |
Native Met-enkephalin | All L-amino acids | δ > μ > κ | Moderate | Very low |
DPDPE (cyclic) | D-Pen², D-Pen⁵, cyclic | δ >>> μ, κ | High (δ) | Very high |
This comparison highlights how specific modifications to the enkephalin structure can dramatically alter receptor selectivity, potency, and metabolic stability .
Structure-Function Relationships
Several key structure-function relationships emerge from these comparisons:
-
The Tyr¹ residue is essential for opioid activity across all derivatives
-
D-amino acid substitution at position 2 consistently enhances stability and often potency
-
C-terminal modifications (amide vs. acid, D- vs. L-amino acids) significantly influence receptor selectivity
-
Conformational constraint (cyclization) can further enhance receptor selectivity and metabolic stability
H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H incorporates several of these advantageous modifications, resulting in a compound with enhanced pharmacological properties compared to native enkephalins .
Current Research and Future Directions
H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H continues to serve as both a research tool and as inspiration for next-generation analgesics with improved properties.
Emerging Applications
Recent research directions involving this compound and closely related analogs include:
-
Development of bifunctional peptides incorporating the enkephalin pharmacophore with other bioactive sequences
-
Creation of peptide-drug conjugates to enhance delivery and targeting
-
Exploration of alternative administration routes and formulations
-
Investigation of peripheral opioid activity for pain management without central nervous system effects
These approaches aim to harness the potent analgesic properties while overcoming limitations related to bioavailability, delivery, and side effects .
Novel Derivatives and Modifications
Building on the foundation of H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H, researchers continue to explore modifications including:
-
Introduction of unnatural amino acids and peptidomimetic structures
-
Halogenation of aromatic residues to enhance potency and bioavailability
-
Methylation of peptide bonds to reduce degradation
-
Incorporation into macrocyclic structures
-
Development of peptidomimetics that maintain the essential pharmacophore elements in non-peptidic scaffolds
These modifications aim to further enhance pharmacological properties while addressing the inherent limitations of peptide-based therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume